molecular formula C24H40O3 B12628383 1-(2,6-Dihydroxyphenyl)octadecan-1-one CAS No. 921758-91-0

1-(2,6-Dihydroxyphenyl)octadecan-1-one

Cat. No.: B12628383
CAS No.: 921758-91-0
M. Wt: 376.6 g/mol
InChI Key: INJUHESVXJGQSD-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)octadecan-1-one is an organic compound with the molecular formula C24H40O3 This compound is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 2 and 6 positions, and an octadecanone chain attached to the 1 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxyphenyl)octadecan-1-one typically involves the condensation of 2,6-dihydroxybenzaldehyde with octadecanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dihydroxyphenyl)octadecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxyphenyl)octadecan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-(2,6-Dihydroxyphenyl)butan-1-one: Similar structure but with a shorter alkyl chain.

    1-(2,6-Dihydroxyphenyl)dodecan-1-one: Similar structure but with a different alkyl chain length.

Uniqueness: 1-(2,6-Dihydroxyphenyl)octadecan-1-one is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity

Properties

CAS No.

921758-91-0

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)octadecan-1-one

InChI

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h17,19-20,26-27H,2-16,18H2,1H3

InChI Key

INJUHESVXJGQSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC=C1O)O

Origin of Product

United States

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